molecular formula C10H18N4 B13324499 1-(4-Ethylcyclohexyl)-1H-1,2,3-triazol-4-amine

1-(4-Ethylcyclohexyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B13324499
M. Wt: 194.28 g/mol
InChI Key: IUZDWRNBCYFLPK-UHFFFAOYSA-N
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Description

1-(4-Ethylcyclohexyl)-1H-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a cyclohexyl group substituted with an ethyl group at the fourth position, attached to a triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylcyclohexyl)-1H-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions, leading to the formation of the triazole ring. The ethylcyclohexyl group can be introduced through a Grignard reaction or other alkylation methods.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for the addition of reagents and the monitoring of reaction parameters ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylcyclohexyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of alkylated or acylated triazole derivatives.

Scientific Research Applications

1-(4-Ethylcyclohexyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Ethylcyclohexyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, such as proteins or nucleic acids, through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(4-Methylcyclohexyl)-1H-1,2,3-triazol-4-amine
  • 1-(4-Propylcyclohexyl)-1H-1,2,3-triazol-4-amine
  • 1-(4-Isopropylcyclohexyl)-1H-1,2,3-triazol-4-amine

Uniqueness: 1-(4-Ethylcyclohexyl)-1H-1,2,3-triazol-4-amine is unique due to the presence of the ethyl group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. The size and electronic properties of the ethyl group can affect the compound’s ability to interact with molecular targets, making it distinct from its methyl, propyl, or isopropyl analogs.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

1-(4-ethylcyclohexyl)triazol-4-amine

InChI

InChI=1S/C10H18N4/c1-2-8-3-5-9(6-4-8)14-7-10(11)12-13-14/h7-9H,2-6,11H2,1H3

InChI Key

IUZDWRNBCYFLPK-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)N2C=C(N=N2)N

Origin of Product

United States

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